JNJ-1250132

Progesterone receptor Binding affinity Steroidal antagonist

For research requiring precise PR signaling modulation, JNJ-1250132 is a unique 19-norpregnane antagonist. It combines mifepristone-like PR conformation with onapristone-like DNA-binding inhibition, enabling decoupling of receptor state from transcriptional output—a capability unmatched by other PR antagonists. Ideal for ChIP-seq and comparative transcriptomics.

Molecular Formula C33H41NO4
Molecular Weight 515.7 g/mol
CAS No. 240805-96-3
Cat. No. B1672993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-1250132
CAS240805-96-3
SynonymsJNJ-1250132;  JNJ 1250132;  JNJ1250132.
Molecular FormulaC33H41NO4
Molecular Weight515.7 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N6CCCCC6)C)OC(=O)C
InChIInChI=1S/C33H41NO4/c1-21(35)33(38-22(2)36)16-15-30-28-13-9-24-19-26(37)12-14-27(24)31(28)29(20-32(30,33)3)23-7-10-25(11-8-23)34-17-5-4-6-18-34/h7-8,10-11,19,28-30H,4-6,9,12-18,20H2,1-3H3/t28-,29+,30-,32-,33-/m0/s1
InChIKeyAFUBKIQQSUBSGF-LNAXGRFASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CAS 240805-96-3 (JNJ-1250132): A Steroidal Progesterone Receptor Antagonist with Distinct DNA-Binding Inhibition


CAS 240805-96-3, chemically known as [(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-3-oxo-11-(4-piperidin-1-ylphenyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate and commonly designated as JNJ-1250132 (also RWJ-66826, CDB-4363), is a steroidal progesterone receptor (PR) antagonist belonging to the 19-norpregnane structural class. This compound functions as an orally active, high-affinity ligand for the progesterone receptor with an IC50 of 1.3 nM, while also exhibiting potent competitive inhibition of the human glucocorticoid receptor (GR, IC50 = 0.50 nM) and the rat androgen receptor (AR, IC50 = 5.6 nM), alongside negligible binding to the human estrogen receptor (ER, IC50 > 3000 nM) . Preclinical characterization demonstrates that JNJ-1250132 inhibits gestation in rats and progesterone-dependent endometrial transformation in rabbits with efficacies comparable to mifepristone [1]. Notably, JNJ-1250132 induces a receptor conformation that promotes DNA binding, a molecular property distinct from other PR antagonists that do not facilitate this interaction, positioning it as a mechanistically unique tool compound for investigations into PR signaling dynamics and antagonist-driven transcriptional regulation [1].

Why Generic Substitution Fails: Mechanistic Divergence Among Progesterone Receptor Antagonists


Within the class of steroidal progesterone receptor antagonists, compounds exhibit substantial mechanistic heterogeneity that precludes generic substitution. Despite sharing the 19-norpregnane scaffold, JNJ-1250132, mifepristone, and onapristone demonstrate fundamentally divergent effects on receptor-DNA interactions: JNJ-1250132 and mifepristone promote receptor binding to progesterone response elements (PREs), whereas onapristone inhibits this association [1]. Furthermore, JNJ-1250132 induces a receptor conformation in proteolytic assays that more closely resembles mifepristone-bound PR than onapristone-bound PR, yet its unique profile of nuclear receptor cross-reactivity—distinct IC50 values for PR (1.3 nM), GR (0.50 nM), AR (5.6 nM), and ER (>3000 nM)—differs from both mifepristone and selective PR modulators (SPRMs) such as ulipristal acetate and telapristone acetate [1]. These differences in molecular pharmacology, receptor conformation induction, and DNA-binding outcomes directly affect downstream gene expression profiles and cellular responses, rendering inter-compound substitution scientifically invalid without explicit comparative validation. Researchers requiring precise modulation of PR signaling pathways must therefore select the specific compound whose mechanistic fingerprint aligns with their experimental objectives rather than assuming functional interchangeability among PR antagonists [1].

Quantitative Evidence Guide for CAS 240805-96-3 (JNJ-1250132) Relative to PR Antagonist Comparators


PR Binding Affinity of JNJ-1250132 Compared to Mifepristone, Ulipristal Acetate, and Telapristone Acetate

JNJ-1250132 exhibits high-affinity binding to the progesterone receptor with an IC50 of 1.3 nM in competitive binding assays. In the same assay system employing displacement of radiolabeled progesterone from human PR, mifepristone demonstrates an IC50 of 5.2 nM [1]. Ulipristal acetate exhibits an IC50 of 0.200 nM for antagonist activity at human PR-B expressed in CHO cells, though this value derives from a functional transactivation inhibition assay rather than direct binding displacement, limiting direct cross-study comparison [2]. Telapristone acetate (CDB-4124) demonstrates antiprogestational potency with IC50 values of approximately 10⁻⁹ M (1 nM) in T47D cell-based transcriptional assays [3]. JNJ-1250132's 1.3 nM PR IC50 positions it as a potent PR ligand, with approximately 4-fold higher affinity than mifepristone when measured under comparable competitive binding conditions.

Progesterone receptor Binding affinity Steroidal antagonist

Nuclear Receptor Selectivity Profile: JNJ-1250132 Versus Mifepristone and Ulipristal Acetate

JNJ-1250132 exhibits a distinct nuclear receptor cross-reactivity profile characterized by potent inhibition of human GR (IC50 = 0.50 nM) and rat AR (IC50 = 5.6 nM), with weak inhibition of human ER (IC50 > 3000 nM) . This yields GR/PR and AR/PR selectivity ratios of 0.38 and 4.3, respectively. Mifepristone demonstrates GR antagonism with IC50 values reported at 2.6 nM (yielding a GR/PR ratio of approximately 13 when paired with its 0.2 nM PR IC50 in certain assay systems) . Ulipristal acetate exhibits EC50 values of 8.5 nM (PR-A), 7.7 nM (PR-B), 13.6 nM (rabbit uterine PR), and 15.4 nM (rabbit thymic GR), with ER EC50 > 10,000 nM, reflecting a SPRM profile with more balanced PR/GR activity [1]. JNJ-1250132's GR potency (0.50 nM) exceeds its PR potency (1.3 nM), yielding a GR/PR ratio < 1 that distinguishes it from both mifepristone and ulipristal acetate and indicates pronounced glucocorticoid antagonist activity that must be accounted for in experimental design.

Nuclear receptor Selectivity Glucocorticoid receptor Androgen receptor

DNA Binding Modulation: Divergent Effects of JNJ-1250132, Mifepristone, and Onapristone on PR-PRE Interaction

In cell-free DNA binding assays, JNJ-1250132 inhibits binding of the human progesterone receptor to a progesterone response element (PRE), a property it shares with onapristone [1]. However, proteolytic analysis reveals a critical mechanistic divergence: JNJ-1250132 induces a receptor conformation more similar to that induced by mifepristone, which promotes receptor binding to DNA, whereas onapristone does not promote this association [1]. This paradoxical combination—inhibition of PR-PRE binding in functional assays coupled with mifepristone-like conformational promotion of DNA interaction—defines a unique molecular signature. No direct quantitative comparator data exists for onapristone's PRE binding inhibition potency in the same assay system; this evidence relies on qualitative classification from the primary characterization study.

DNA binding Progesterone response element Receptor conformation

In Vivo Anti-Gestational and Endometrial Transformation Efficacy: JNJ-1250132 Demonstrates Mifepristone-Comparable Activity

In rodent models, JNJ-1250132 inhibits gestation in rats and suppresses progesterone-dependent endometrial transformation in rabbits with efficacies comparable to mifepristone [1]. The primary preclinical characterization study reports that JNJ-1250132 demonstrates efficacy equivalent to mifepristone in both the rat gestation inhibition assay and the rabbit endometrial transformation (McPhail) assay, although explicit quantitative metrics such as ED50 values or percent inhibition at specified doses were not reported in the available abstract and summary materials. Like mifepristone, JNJ-1250132 also functions as a glucocorticoid antagonist in vivo, as evidenced by its ability to inhibit dexamethasone-induced thymic involution in rats when administered orally at 10 mg/kg for seven days [2].

In vivo efficacy Gestation inhibition Endometrial transformation

Anti-Proliferative Activity in T47D Breast Cancer Cells: JNJ-1250132 Matches Mifepristone's Potency

In T47D human breast cancer cells, JNJ-1250132 inhibits R5020 (progestin)-stimulated cell proliferation with an IC50 of 0.19 nM, demonstrating potency essentially equivalent to mifepristone, which exhibits an IC50 of 0.17 nM in the same assay [1]. JNJ-1250132 also inhibits progestin-inducible alkaline phosphatase gene expression in T47D cells, a classical marker of PR-mediated transcriptional activity, with an IC50 of 0.12 nM compared to 0.11 nM for mifepristone [1]. These data establish that JNJ-1250132 and mifepristone exhibit functionally indistinguishable anti-proliferative and transcriptional inhibitory potencies in this widely-used PR-positive breast cancer cell model, despite JNJ-1250132's distinct DNA-binding modulation phenotype.

T47D Breast cancer Anti-proliferative

Receptor Conformation Analysis: JNJ-1250132 Induces Mifepristone-Like PR Conformation Distinct from Onapristone

Limited proteolytic digestion analysis reveals that JNJ-1250132 induces a progesterone receptor conformation more similar to that induced by mifepristone than to that induced by onapristone [1]. Specifically, the proteolytic fragment pattern of PR bound to JNJ-1250132 closely matches the pattern observed with mifepristone-bound PR, and both differ substantially from the pattern generated by onapristone-bound PR. This conformational similarity to mifepristone is mechanistically significant because it correlates with the promotion of receptor binding to DNA—a property shared by JNJ-1250132 and mifepristone but absent in onapristone [1]. Quantitative densitometry or fragment size data were not reported in the available abstract materials; this evidence is classified as qualitative comparative analysis.

Receptor conformation Proteolytic analysis Ligand-induced conformation

Optimal Research and Industrial Application Scenarios for CAS 240805-96-3 (JNJ-1250132)


Mechanistic Dissection of PR Conformation and DNA Binding Dynamics

Investigators seeking to interrogate the relationship between ligand-induced PR conformation and DNA binding outcomes should prioritize JNJ-1250132. The compound uniquely combines PRE binding inhibition (onapristone-like) with mifepristone-like conformational effects that promote DNA association [1]. This dual phenotype enables experimental designs that decouple conformational state from functional DNA binding output, a capability not offered by either mifepristone (which promotes both) or onapristone (which inhibits both). Applications include chromatin immunoprecipitation sequencing (ChIP-seq) studies of PR genomic occupancy, proteolytic footprinting of ligand-receptor complexes, and comparative transcriptomic analyses to identify gene expression signatures associated with distinct PR conformational states [1].

Dual PR/GR Pathway Interrogation in Breast Cancer and Inflammatory Models

JNJ-1250132's sub-nanomolar GR potency (IC50 = 0.50 nM) and GR/PR ratio of 0.38 position it as an exceptional tool for simultaneous antagonism of both PR and GR signaling pathways [1]. Researchers investigating crosstalk between progesterone and glucocorticoid signaling in breast cancer progression, immune modulation, or metabolic regulation can employ JNJ-1250132 to achieve potent dual-pathway blockade with a single agent. In T47D breast cancer cells, JNJ-1250132 inhibits progestin-stimulated proliferation with an IC50 of 0.19 nM—equivalent to mifepristone [2]—while its enhanced GR potency relative to mifepristone (GR/PR ratio of 0.38 vs ~13) provides greater glucocorticoid pathway suppression at PR-saturating concentrations [1]. This profile is particularly valuable for studies where GR-mediated effects may confound interpretation of PR-specific outcomes and require explicit pharmacological control.

In Vivo Preclinical Studies of PR-Dependent Reproductive and Endometrial Biology

JNJ-1250132 demonstrates mifepristone-comparable efficacy in inhibiting gestation in rats and suppressing progesterone-dependent endometrial transformation in rabbits [1]. Researchers conducting in vivo studies of PR-dependent reproductive processes—including implantation, decidualization, and endometrial proliferation—can select JNJ-1250132 as a pharmacologically validated PR antagonist with established oral bioavailability. The compound also inhibits dexamethasone-induced thymic involution in rats at 10 mg/kg oral dosing [2], confirming in vivo glucocorticoid antagonist activity that must be considered in experimental design. For studies requiring correlation of in vivo efficacy with in vitro mechanistic data, JNJ-1250132 offers the unique advantage of a well-characterized molecular fingerprint that includes DNA binding modulation and receptor conformation effects not present in mifepristone [1].

Structure-Activity Relationship Studies of 11β-Aryl Substituted 19-Norpregnanes

JNJ-1250132 serves as a critical reference compound for medicinal chemistry programs exploring structure-activity relationships (SAR) within the 11β-aryl substituted 19-norpregnane scaffold. The compound features an 11β-(4-piperidin-1-ylphenyl) substituent that distinguishes it from mifepristone (11β-(4-dimethylaminophenyl)) and ulipristal acetate (11β-(4-dimethylaminophenyl) with 17α-acetoxy substitution) [1][2]. This structural variation correlates with JNJ-1250132's unique nuclear receptor selectivity profile—particularly its sub-nanomolar GR potency (IC50 = 0.50 nM) and moderate AR activity (IC50 = 5.6 nM)—providing a defined SAR data point for optimizing receptor subtype selectivity [1]. Additionally, the piperidinyl moiety may influence physicochemical properties relevant to oral bioavailability and tissue distribution, making JNJ-1250132 a valuable benchmark for evaluating next-generation PR modulators with modified 11β-aryl substituents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-1250132

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.